
2-(6-FLuoropyridin-3-yl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which is a bicyclic compound consisting of an isoindoline ring fused to a 1,3-dione structure. The presence of a fluoropyridinyl group suggests potential for unique chemical properties and reactivity due to the electron-withdrawing fluorine atom and the aromatic pyridine ring.
Synthesis Analysis
While the specific synthesis of 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones were synthesized by reacting an amino-oxazinone with isobenzofuran-1,3-dione in acetic acid, using amino resin as a scavenger reagent, achieving purities between 86% to 95% . This method could potentially be adapted for the synthesis of 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives can be quite planar, as observed in the compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, which has a dihedral angle of 86.88° between the isoindoline-1,3-dione and the substituted phenol groups . This planarity is indicative of potential conjugation within the molecule, which could affect the electronic properties of the compound.
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are known to participate in various chemical reactions due to the reactive 1,3-dione moiety. The fluoropyridinyl group in 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione could influence its reactivity, potentially making it a candidate for nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives can be quite diverse. For example, novel acridin-isoindoline-1,3-dione derivatives exhibit high thermal stability with decomposition temperatures ranging from 250 to 287°C . These derivatives also show promising optoelectronic properties, with donor group-containing derivatives displaying excellent fluorescence. Computational studies using DFT suggest that these compounds have a significant optical band gap and stable frontier molecular orbitals . These findings could be extrapolated to suggest that 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione may also possess unique optoelectronic properties and thermal stability, although specific studies on this compound would be required to confirm these characteristics.
Wissenschaftliche Forschungsanwendungen
Metallation of π-Deficient Heteroaromatic Compounds
The study of the metallation of π-deficient heterocyclic compounds, including 3-fluoropyridine, is crucial for understanding regioselectivity in chemical reactions. The specific conditions under which lithiation occurs can lead to various substituted pyridines, essential for synthesizing diverse organic compounds. This process is significant for the development of novel materials and pharmaceuticals, showcasing the foundational role of such chemical reactions in organic synthesis (Marsais & Quéguiner, 1983).
Synthesis and Properties of Polyindoles
Polyindoles, related to the chemical structure of interest, have shown potential in various applications due to their unique physical and electrochemical properties. These materials are being explored for use in electrochromic devices, sensors, and even biological applications. The synthesis, polymerization mechanisms, and potential applications of polyindoles highlight the versatility and importance of these compounds in advancing technology and materials science (Zhou & Xu, 2017).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to the chemical structure of interest, are widely used dyes with applications ranging from pigments to solar cells and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been extensively studied, indicating their importance in various industries. The ongoing research and development of diketopyrrolopyrroles demonstrate the potential for further applications in new materials and technologies (Grzybowski & Gryko, 2015).
Fluoroalkylation Reactions in Aqueous Media
The development of environmentally friendly fluoroalkylation reactions, including those involving compounds similar to 2-(6-Fluoropyridin-3-yl)isoindole-1,3-dione, is crucial for sustainable chemistry. These reactions enable the incorporation of fluorinated groups into molecules under mild conditions, reducing environmental impact. The advancement of aqueous fluoroalkylation methods is a step towards greener and more sustainable chemical processes, important for the pharmaceutical and agrochemical industries (Song et al., 2018).
Eigenschaften
IUPAC Name |
2-(6-fluoropyridin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-11-6-5-8(7-15-11)16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPMDQKKCVAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-FLuoropyridin-3-yl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
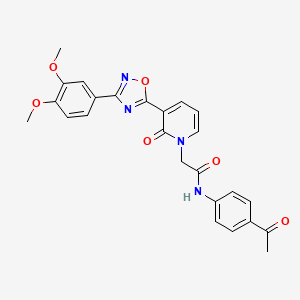
![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
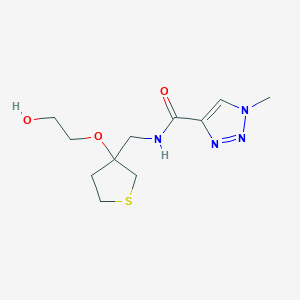
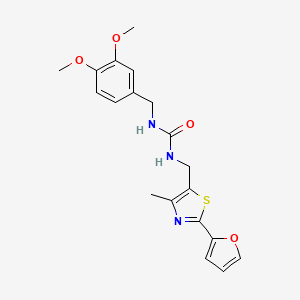
![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2523270.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2523272.png)
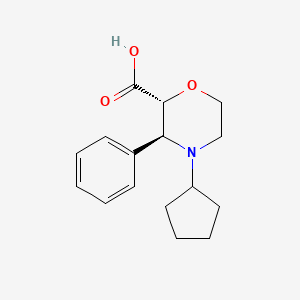
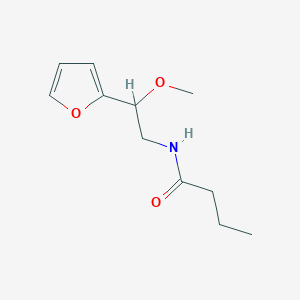
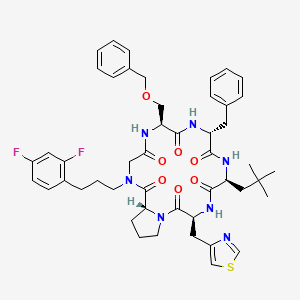
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)
